![molecular formula C15H14FN3 B2925903 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole CAS No. 2415465-31-3](/img/structure/B2925903.png)
2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is known to be overexpressed in various types of cancer, including prostate cancer, and is associated with poor prognosis. The inhibition of EZH2 by CPI-1205 has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Wirkmechanismus
2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole targets the EZH2 enzyme, which is responsible for adding methyl groups to histone proteins. Histone methylation plays a critical role in regulating gene expression, and aberrant methylation is associated with various types of cancer. By inhibiting EZH2, 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole reduces histone methylation and alters the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole has also been shown to have other biochemical and physiological effects. For example, 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole has been shown to reduce inflammation and improve insulin sensitivity in mouse models of obesity and diabetes. These effects are thought to be mediated through the regulation of gene expression by EZH2 inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole is its specificity for EZH2, which reduces the likelihood of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. One limitation of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole. One direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the exploration of its potential use in other types of cancer, such as lymphoma or leukemia. Additionally, further research is needed to better understand the mechanisms of action of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole and its effects on gene expression.
Synthesemethoden
The synthesis of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole involves the reaction of 6-cyclopropyl-5-fluoropyrimidine-4-amine with 1,3-dihydroisoindole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole has been extensively studied in preclinical models of prostate cancer and has shown promising results. In vitro studies have demonstrated that 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole inhibits the growth of prostate cancer cells and induces apoptosis (programmed cell death). In vivo studies using mouse models of prostate cancer have also shown that 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole inhibits tumor growth and improves survival.
Eigenschaften
IUPAC Name |
2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-13-14(10-5-6-10)17-9-18-15(13)19-7-11-3-1-2-4-12(11)8-19/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUDXAOFJZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CC4=CC=CC=C4C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-isoindole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.